N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a benzo[d]oxazole moiety linked to a benzo[c][1,2,5]thiadiazole core via a phenyl ring
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities . They have been associated with antimicrobial, antifungal, anticancer, anti-inflammatory, and antiparkinson activities .
Mode of Action
Benzoxazole derivatives have been shown to inhibit protein tyrosine phosphatase 1b (ptp1b) and shp2 . These proteins play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its potential broad-spectrum activity. For instance, it may influence the phosphorylation of Akt and glycogen synthase kinase (GSK-3β), and decrease the expression of nuclear factor-κB (NF-κB) in certain cell types . These pathways are involved in cell survival, proliferation, and inflammation .
Pharmacokinetics
Benzoxazole derivatives are generally known for their stability and reactivity, which could influence their bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action can vary depending on the specific target and biological context. For instance, inhibition of PTP1B and SHP2 can potentially disrupt cellular processes, leading to changes in cell growth and differentiation . Additionally, the compound’s potential antimicrobial and antifungal activities suggest it may interfere with the growth and survival of certain microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzo[d]oxazole: This step involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzo[d]oxazole ring.
Synthesis of Benzo[c][1,2,5]thiadiazole: This can be achieved by the reaction of 1,2-diaminobenzene with sulfur and a suitable oxidizing agent.
Coupling Reaction: The benzo[d]oxazole derivative is then coupled with a phenyl ring substituted with a benzo[c][1,2,5]thiadiazole-5-carboxamide group using a palladium-catalyzed cross-coupling reaction, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]oxazole moiety, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiadiazole ring, converting them into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Br₂, Cl₂) for electrophilic substitution or nucleophiles like amines and thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent . Its ability to interact with biological targets makes it a candidate for drug development, especially in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole moiety and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzo[c][1,2,5]thiadiazole derivatives: These compounds are known for their electronic properties and are used in materials science and organic electronics.
Uniqueness
N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of the benzo[d]oxazole and benzo[c][1,2,5]thiadiazole moieties, which confer both biological activity and electronic properties. This dual functionality makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O2S/c25-19(12-8-9-15-17(11-12)24-27-23-15)21-14-5-3-4-13(10-14)20-22-16-6-1-2-7-18(16)26-20/h1-11H,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYDSBWNSAXIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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